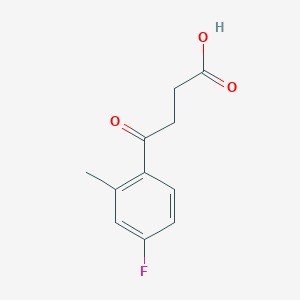

4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid

Description

Contextualization within Butyric Acid Derivatives Research

Butyric acid and its derivatives represent a significant class of compounds with diverse biological activities. The core structure of 4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid places it within the butyrophenone (B1668137) class of compounds. Butyrophenones are characterized by a phenyl ring attached to a four-carbon chain, with a ketone at the first carbon of the chain. This structural motif is the basis for a number of pharmaceuticals, most notably a class of first-generation antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. wikipedia.orgdrugbank.com

The research into butyric acid derivatives extends beyond their application as antipsychotics. They are being investigated for a range of potential therapeutic effects, including their role in managing conditions related to oxidative stress and inflammation. smolecule.com The unique combination of a fluorinated phenyl group and a keto group within the structure of this compound is thought to enhance its chemical reactivity and biological activity compared to similar, non-substituted compounds, making it a valuable candidate for further scientific exploration. smolecule.com

Historical Perspectives in Related Chemical Synthesis and Biological Studies

The synthesis of aryl-oxo-butanoic acids, such as the compound in focus, is historically rooted in the principles of electrophilic aromatic substitution. A key historical development in this area was the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. wikipedia.org This reaction, particularly the acylation variant, provides a fundamental method for attaching an acyl group to an aromatic ring. The Friedel-Crafts acylation of an aromatic compound like 3-fluorotoluene (B1676563) with succinic anhydride (B1165640) is a plausible and historically significant synthetic route for producing related 4-aryl-4-oxobutanoic acid structures. wikipedia.org

The biological investigation of butyrophenone derivatives has a significant history, beginning in the late 1950s. A Belgian pharmaceutical company, while developing analogs of meperidine, synthesized a compound that exhibited sedative effects similar to chlorpromazine (B137089) but with a distinct chemical structure. britannica.com This discovery led to the development of the butyrophenone class of antipsychotics. britannica.com Early research into fluorinated phenothiazine (B1677639) and butyrophenone derivatives explored how the introduction of fluorine could modify the potency and duration of action of these neuroleptic agents. nih.gov The history of organofluorine chemistry itself dates back to the 19th century, with the isolation of elemental fluorine by Henri Moissan in 1886, which paved the way for the synthesis of fluorinated organic compounds. nih.gov

Rationale for Academic Investigation of this compound

The academic investigation of this compound is supported by a strong rationale grounded in the principles of medicinal chemistry and drug design. The presence of specific functional groups on the aromatic ring—a fluorine atom and a methyl group—is a deliberate structural modification intended to modulate the compound's physicochemical and biological properties.

Fluorine is a key element in modern drug design, with approximately 20% of all pharmaceuticals on the market containing at least one fluorine atom. researchgate.net The introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and membrane permeability. By blocking sites of metabolic oxidation, fluorine can increase a drug's half-life. researchgate.net

The methyl group, while seemingly simple, can also play a crucial role in enhancing a molecule's therapeutic potential. The strategic placement of a methyl group can improve the compound's binding to its target receptor and enhance its oral bioavailability.

The combination of the butyrophenone scaffold, known for its activity in the central nervous system, with the strategic placement of fluorine and methyl substituents provides a compelling reason for the academic investigation of this compound. It is being explored as a potential lead compound for the development of new drugs, particularly for conditions where oxidative stress and inflammation are implicated. smolecule.com Its unique structure makes it a valuable tool for biochemical studies aimed at understanding enzyme interactions and metabolic processes. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoro-2-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVSAUIZPPNXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 4 4 Fluoro 2 Methyl Phenyl 4 Oxo Butyric Acid

Retrosynthetic Analysis of the 4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the carbon-carbon bond between the aromatic ring and the carbonyl group. This bond is strategically formed via an electrophilic aromatic substitution, pointing directly to a Friedel-Crafts acylation reaction.

This primary disconnection breaks the target molecule into two key synthons: an acylium cation derived from a four-carbon chain and the substituted aromatic ring, 1-fluoro-3-methylbenzene. The acylium cation synthon can be generated from succinic anhydride (B1165640), a stable and commercially available cyclic anhydride. The aromatic precursor, 1-fluoro-3-methylbenzene (or 3-fluorotoluene), is also a readily accessible starting material. This retrosynthetic pathway represents the most direct and industrially viable approach to the target scaffold.

An alternative disconnection could be made at the C2-C3 bond of the butyric acid chain. This would suggest a pathway involving the coupling of a substituted acetophenone (B1666503) derivative with a two-carbon unit, potentially through a condensation reaction, followed by further functional group manipulations. However, this route is generally more complex than the Friedel-Crafts approach.

Classical Organic Synthesis Approaches

Classical methods remain the cornerstone for the synthesis of many aryl keto-acids, including the target compound. These strategies are well-established and often rely on robust and predictable reactions.

The Friedel-Crafts acylation is the most prominent and widely used method for synthesizing this compound. nih.govrsc.orgsigmaaldrich.com This reaction involves the electrophilic acylation of an aromatic substrate, in this case, 1-fluoro-3-methylbenzene, with an acylating agent like succinic anhydride. stackexchange.comvedantu.com The reaction is typically mediated by a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govvedantu.com

The mechanism begins with the activation of succinic anhydride by the Lewis acid, forming a highly reactive acylium ion electrophile. sigmaaldrich.comvedantu.com The electron-rich aromatic ring of 1-fluoro-3-methylbenzene then attacks this electrophile. The directing effects of the substituents on the aromatic ring are crucial for regioselectivity. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The acylation occurs predominantly at the position para to the fluorine and ortho to the methyl group, which is the most sterically accessible and electronically activated position, leading to the desired product. A final aqueous workup liberates the product from the aluminum complex. vedantu.com

While Friedel-Crafts acylation is the most direct route, the carbon skeleton of 4-aryl-4-oxobutanoic acids can also be constructed through condensation reactions, although this is typically a more complex approach for this specific target. One hypothetical classical route is the Stobbe condensation. This reaction involves the condensation of a ketone or aldehyde with a succinic ester derivative in the presence of a strong base (e.g., sodium ethoxide).

In a hypothetical synthesis, a substituted benzaldehyde, such as 4-fluoro-2-methylbenzaldehyde, could be condensed with diethyl succinate. The resulting alkylidenesuccinic acid or its ester could then be subjected to a series of transformations, including reduction of the double bond and hydrolysis of the ester, to yield the target keto-acid. However, this multi-step sequence is less atom-economical and efficient than the direct Friedel-Crafts acylation.

Other condensation reactions, such as aldol-type condensations, could also be envisioned but would require more elaborate starting materials and functional group interconversions, making them less practical for the synthesis of this specific compound. lookchem.comresearchgate.net

In multi-step syntheses involving molecules with multiple reactive sites, such as the target compound's ketone and carboxylic acid functionalities, protecting groups are often essential to achieve chemoselectivity. wikipedia.org While not typically required for the direct Friedel-Crafts synthesis, they would be crucial in alternative pathways where one functional group must be masked while the other is transformed.

Protection of the Carboxylic Acid: If a reaction needed to be performed selectively at the ketone (e.g., a Grignard reaction to form a tertiary alcohol), the acidic proton of the carboxylic acid would interfere. oup.com The carboxylic acid would first need to be protected, most commonly as an ester. youtube.comlibretexts.org Methyl or ethyl esters are common choices, formed via Fischer esterification. Benzyl esters are also useful as they can be removed under mild hydrogenolysis conditions. libretexts.org

Protection of the Ketone: Conversely, if a reaction were to target the carboxylic acid (e.g., reduction to a primary alcohol with a strong hydride reagent like LiAlH₄, which would also reduce the ketone), the ketone must be protected. wikipedia.org The most common protecting groups for ketones are acetals or ketals, formed by reacting the ketone with a diol (like ethylene (B1197577) glycol) under acidic conditions. jove.comjove.comlibretexts.org These groups are stable to basic, nucleophilic, and reducing conditions and can be readily removed by aqueous acid hydrolysis to regenerate the ketone. wikipedia.orgjove.com

Modern Synthetic Techniques

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. These include the development of catalytic reactions that avoid the use of stoichiometric and often hazardous reagents.

Catalytic Friedel-Crafts Acylation: A significant drawback of the classical Friedel-Crafts acylation is the need for more than one equivalent of the Lewis acid catalyst, which generates a large amount of waste during workup. sigmaaldrich.com Modern research focuses on developing catalytic versions of this reaction. Various solid acid catalysts, metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃), and other Lewis acids that are effective in catalytic amounts have been explored. organic-chemistry.org These catalytic systems can reduce waste, allow for easier product purification, and are often more tolerant of other functional groups. Biocatalytic approaches using acyltransferase enzymes are also emerging, offering high selectivity under aqueous conditions without the need for protecting groups. acib.at

Cross-Coupling Strategies: An alternative modern approach involves transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to form the key aryl-ketone bond. This pathway would involve the synthesis of a boronic acid or ester derivative of 1-fluoro-3-methylbenzene. This arylboron species could then be coupled with a suitable electrophile containing the four-carbon keto-acid chain, such as an acid chloride or ester, under palladium catalysis to furnish the desired product. While this route requires the pre-functionalization of the starting materials, it offers excellent functional group tolerance and high efficiency. organic-chemistry.org

Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to traditional organic reactions to reduce their environmental impact. For the synthesis of this compound and its analogues, several greener alternatives to conventional Friedel-Crafts acylation have been investigated. These methods focus on minimizing hazardous waste, reducing energy consumption, and utilizing more environmentally benign reagents and solvents.

Another key aspect of green chemistry is the replacement of hazardous catalysts and solvents. Traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive and toxic waste during workup. Research has focused on developing reusable solid acid catalysts, such as zeolites and ion-exchange resins, which can be easily separated from the reaction mixture and recycled. researchgate.net While specific examples for the synthesis of this compound using these catalysts are not extensively documented, the successful application of these catalysts in the acylation of other aromatic compounds suggests their potential applicability.

Furthermore, solvent-free reaction conditions represent a significant step towards a more sustainable synthesis. Zinc-mediated Friedel-Crafts acylation under solvent-free conditions and microwave irradiation has been reported, offering a greener alternative to solvent-based procedures. organic-chemistry.org The development of such protocols for the synthesis of the target molecule could drastically reduce the generation of volatile organic compound (VOC) waste.

The table below summarizes some green chemistry approaches applicable to the synthesis of analogous 4-aryl-4-oxobutanoic acids.

| Green Approach | Catalyst/Conditions | Substrate Example | Reaction Time | Yield | Reference |

| Microwave Irradiation | AlCl₃ | Toluene and Acetic Anhydride | 15 min | 76% | researchgate.net |

| Solid Acid Catalyst | Zeolites, Ion-exchange resins | Benzofuran derivative | N/A | N/A | researchgate.net |

| Solvent-Free | Zinc, Microwave Irradiation | Aromatic Ethers | N/A | N/A | organic-chemistry.org |

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific applications of flow chemistry for the synthesis of this compound are not widely reported, the principles can be readily applied to the key Friedel-Crafts acylation step.

A typical flow setup for a Friedel-Crafts acylation would involve pumping solutions of the aromatic substrate (3-fluorotoluene) and the acylating agent (succinic anhydride) with a Lewis acid catalyst through a heated reactor coil or a packed-bed reactor containing a solid acid catalyst. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivity compared to batch processes.

The enhanced safety profile of flow chemistry is particularly relevant for Friedel-Crafts reactions, which can be highly exothermic. The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, minimizing the risk of thermal runaways. Moreover, the small reaction volumes at any given time reduce the potential hazards associated with handling reactive intermediates and corrosive reagents.

The integration of in-line purification and analysis techniques can further streamline the synthesis, allowing for real-time optimization and the direct production of a high-purity product stream. Although the initial investment for setting up a flow chemistry platform can be higher than for traditional batch equipment, the long-term benefits in terms of efficiency, safety, and scalability often justify the cost, particularly in an industrial setting.

Optimization and Yield Enhancement Strategies

Optimizing the synthesis of this compound involves fine-tuning various reaction parameters to maximize the yield and purity of the product while minimizing reaction time and waste. The primary focus of optimization is typically the Friedel-Crafts acylation step.

Catalyst Selection and Loading: The choice and amount of the Lewis acid catalyst are crucial. While aluminum chloride (AlCl₃) is a common and effective catalyst, its stoichiometric use can lead to complexation with the product and generate significant waste. organic-chemistry.org Optimization studies often explore the use of other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), or the use of catalytic amounts of more potent Lewis acids. The use of phosphotungstic acid encapsulated in a metal-organic framework (MOF) has been shown to be an efficient catalyst for Friedel-Crafts acylation, and its performance can be optimized using response surface methodology. nih.gov

Solvent Effects: The solvent can significantly influence the rate and selectivity of the Friedel-Crafts acylation. Solvents such as nitrobenzene (B124822) and carbon disulfide have been traditionally used, but their toxicity has led to the exploration of greener alternatives. 1,2-dichloroethane (B1671644) is another common solvent. The optimal solvent choice often depends on the specific substrates and catalyst being used.

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. Optimization involves finding the ideal temperature that provides a high yield in a reasonable amount of time. For instance, in the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl, boiling 1,2-dichloroethane was found to be the optimal solvent and temperature condition. sigmaaldrich.com Microwave-assisted synthesis can significantly reduce the reaction time by rapidly reaching the desired temperature. scirp.orgwisc.edu

Reactant Ratio: The molar ratio of the reactants (3-fluorotoluene, succinic anhydride, and the Lewis acid) is another critical parameter to optimize. An excess of the aromatic substrate is often used to drive the reaction to completion and can sometimes act as a co-solvent. The amount of catalyst needs to be carefully controlled to ensure efficient reaction without promoting side reactions.

The following table provides a summary of key parameters that can be optimized for the synthesis of 4-aryl-4-oxobutanoic acids.

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst | Affects reaction rate and selectivity. | Screen different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and solid acid catalysts. Optimize catalyst loading. |

| Solvent | Influences solubility of reactants and intermediates, and can affect catalyst activity. | Test various solvents, including greener alternatives, to find the best balance of yield and environmental impact. |

| Temperature | Higher temperatures increase reaction rate but can lead to side products. | Determine the optimal temperature that maximizes yield and minimizes byproducts. Consider microwave heating for rapid and uniform temperature control. |

| Reaction Time | Needs to be sufficient for the reaction to go to completion without product degradation. | Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |

| Reactant Ratio | Affects the equilibrium and can influence the formation of byproducts. | Systematically vary the molar ratios of the aromatic substrate, acylating agent, and catalyst to find the optimal conditions. |

Advanced Spectroscopic and Analytical Characterization Techniques for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and methyl protons. The aromatic protons on the fluoro-methyl-phenyl ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings. The methylene (B1212753) protons of the butyric acid chain adjacent to the carbonyl group (α-CH₂) and the carboxylic acid group (β-CH₂) would likely resonate as triplets in the regions of δ 3.0-3.5 ppm and δ 2.5-3.0 ppm, respectively. The methyl group attached to the aromatic ring would present as a singlet at approximately δ 2.3-2.6 ppm. The acidic proton of the carboxylic acid would be observed as a broad singlet at a variable chemical shift, typically downfield (δ 10-12 ppm), and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information on the carbon framework of the molecule. Two carbonyl carbon signals are anticipated: one for the ketone (C=O) in the range of δ 195-205 ppm and another for the carboxylic acid (COOH) around δ 170-180 ppm. The aromatic carbons would display a series of signals between δ 115-165 ppm, with their chemical shifts influenced by the fluorine and methyl substituents. The carbon bearing the fluorine atom will show a characteristic large one-bond C-F coupling constant. The aliphatic methylene carbons (α-CH₂ and β-CH₂) are expected to appear in the δ 30-40 ppm region, and the methyl carbon should resonate at approximately δ 15-25 ppm.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet informative experiment for fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift would be indicative of its electronic environment. Furthermore, the signal may exhibit couplings to the neighboring aromatic protons, providing additional structural confirmation.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| 10.0-12.0 (br s, 1H) | -COOH | 195-205 |

| 7.0-8.0 (m, 3H) | Aromatic-H | 170-180 |

| 3.0-3.5 (t, 2H) | -C(=O)CH ₂- | 115-165 |

| 2.5-3.0 (t, 2H) | -CH₂C(=O)OH | 30-40 |

| 2.3-2.6 (s, 3H) | Ar-CH ₃ | 15-25 |

| Interactive Data Table for Predicted NMR Shifts |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, a cross-peak between the signals of the α-CH₂ and β-CH₂ protons would be expected, confirming their adjacent positions in the butyric acid chain. Correlations between the aromatic protons would also be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals for the methyl, methylene, and aromatic C-H groups based on their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Correlations from the α-CH₂ protons to the ketonic carbonyl carbon and the β-carbon.

Correlations from the β-CH₂ protons to the carboxylic acid carbonyl carbon and the α-carbon.

Correlations from the aromatic protons to the ketonic carbonyl carbon and other aromatic carbons.

A correlation from the methyl protons to the aromatic carbons to which the methyl group is attached and its ortho carbons.

These 2D NMR techniques, when used in concert, provide a comprehensive and definitive structural elucidation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. For this compound (C₁₁H₁₁FO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, which should be consistent with the calculated exact mass (210.0692 g/mol ).

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to study the fragmentation pattern of the molecule. The fragmentation analysis provides valuable structural information by identifying characteristic neutral losses and fragment ions. Key expected fragmentation pathways would likely involve:

Cleavage of the C-C bond adjacent to the ketone, leading to the formation of a fluoro-methyl-benzoyl cation.

Loss of water (H₂O) from the carboxylic acid group.

Decarboxylation (loss of CO₂).

McLafferty rearrangement involving the butyric acid chain.

| Predicted Fragment Ion (m/z) | Possible Structure/Loss |

| 210 | [M]⁺ |

| 193 | [M - OH]⁺ |

| 165 | [M - COOH]⁺ |

| 137 | [F-C₆H₃(CH₃)CO]⁺ |

| Interactive Data Table for Predicted Mass Spectrometry Fragments |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring.

C=O Stretching: Two distinct carbonyl stretching vibrations are anticipated. The ketonic carbonyl group should exhibit a strong absorption band in the region of 1680-1700 cm⁻¹. The carboxylic acid carbonyl will also show a strong band, typically between 1700-1725 cm⁻¹.

O-H Stretching: A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching vibrations.

C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

C-F Stretching: A strong absorption band in the region of 1100-1300 cm⁻¹ is indicative of the C-F bond.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C=O stretch (Ketone) | 1680-1700 |

| Aromatic C=C stretch | 1450-1600 |

| C-F stretch | 1100-1300 |

| Interactive Data Table for Predicted IR Absorptions |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid moieties, which dictate the crystal packing arrangement.

Chromatographic Methods for Purity Assessment in Research Contexts

In a research setting, establishing the purity of a synthesized compound is critical. High-performance liquid chromatography (HPLC) is the most common technique for this purpose. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (with a small amount of acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated), would be developed. The purity of the compound would be determined by the relative area of the main peak, with a high-purity research-grade sample typically exhibiting >95% purity. The retention time of the compound under specific chromatographic conditions serves as a characteristic identifier.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like "this compound." Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a commonly employed method for the analysis of aromatic carboxylic acids.

The separation principle relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A highly pure sample will ideally present as a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, and their relative area percentages can be used to quantify the purity of the compound.

A typical HPLC method for the analysis of "this compound" would involve a C18 column as the stationary phase, with a mobile phase consisting of a gradient of an aqueous buffer (such as phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. UV detection is suitable for this compound due to the presence of the aromatic ring, which absorbs in the UV spectrum.

Illustrative HPLC Purity Analysis Data:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Hypothetical Research Findings:

Under these illustrative conditions, a high-purity sample of "this compound" would be expected to elute with a retention time of approximately 8.5 minutes. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For research-grade material, a purity of ≥98% is often required.

Interactive Data Table: Purity Assessment

| Lot Number | Retention Time (min) | Peak Area | Purity (%) |

| A | 8.52 | 45680 | 99.1 |

| B | 8.49 | 42130 | 98.5 |

| C | 8.55 | 47950 | 99.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of "this compound" may involve the use of volatile organic solvents and could potentially generate volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation, identification, and quantification of such volatile impurities.

In GC-MS, the sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that allows for its identification.

Common volatile byproducts in syntheses involving aromatic ketones can include residual starting materials, reaction solvents, and products of side reactions. For instance, if the synthesis involves a Friedel-Crafts acylation, residual aromatic solvents or unreacted acylating agents could be present.

Illustrative GC-MS Analysis of Volatile Byproducts:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-500 amu |

Hypothetical Research Findings:

A GC-MS analysis of a sample of "this compound" might reveal the presence of trace amounts of volatile compounds. By comparing the obtained mass spectra with a library of known compounds (such as the NIST library), these impurities can be identified.

Interactive Data Table: Identification of Volatile Byproducts

| Retention Time (min) | Identified Compound | Match Factor | Potential Origin |

| 3.2 | Acetone | 95 | Residual solvent |

| 5.8 | Toluene | 92 | Residual starting material/solvent |

| 9.1 | 1-Fluoro-3-methylbenzene | 88 | Impurity in starting material |

Investigation of Biological Activity and Mechanistic Insights of 4 4 Fluoro 2 Methyl Phenyl 4 Oxo Butyric Acid

In Vitro Cellular and Biochemical Assays

Despite the compound's availability for research purposes, specific data from in vitro cellular and biochemical assays remains elusive in published scientific literature. General statements suggest its potential for biological activity and use in exploring enzyme interactions, but concrete experimental results are not provided.

Cell Line-Based Screening for Bioactivity

A thorough search of scientific databases and literature reveals no specific studies detailing the screening of 4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid across various cell lines to determine its bioactivity. Consequently, there is no publicly available data on its potential cytotoxic, anti-proliferative, or other cellular effects.

Enzyme Inhibition and Activation Studies

While there are general assertions that the compound may be used in studies of enzyme interactions, specific data regarding its inhibitory or activation effects on particular enzymes is not available. There are no published IC50 or activation constant (Kact) values, nor are there detailed kinetic studies to characterize its interaction with any specific enzyme.

Receptor Binding Assays

No publicly accessible research could be located that has investigated the binding affinity of this compound for any specific biological receptors. As such, data on its potential to act as a ligand for any receptor class is currently unavailable.

Modulation of Cellular Pathways

Given the lack of data from cell-based screening and target-specific assays, there is no information available on the ability of this compound to modulate specific cellular pathways.

Molecular Mechanism of Action (MoA) Elucidation

The elucidation of the molecular mechanism of action for any compound is contingent on initial findings of biological activity. In the case of this compound, the foundational biological data is not present in the public domain.

Investigation of Protein-Ligand Interactions

Without identified protein targets, studies investigating the specific protein-ligand interactions of this compound have not been published. Therefore, there is no structural or biophysical data to shed light on its potential molecular interactions.

Gene Expression Profiling in Response to this compound

A comprehensive review of scientific literature did not yield specific studies detailing the gene expression profiling of cells or tissues in response to treatment with this compound. Such studies, typically employing techniques like microarray or RNA-sequencing (RNA-Seq), are essential for understanding the compound's mechanism of action at the transcriptional level. They would reveal which genes are up- or down-regulated upon exposure, providing insights into the cellular pathways affected by the compound. Without available data, it is not possible to detail the specific transcriptional changes induced by this molecule.

Proteomic Analysis of Cellular Targets

There is currently no publicly available research that has conducted a proteomic analysis to identify the cellular targets of this compound. Proteomic approaches, such as mass spectrometry-based techniques, are used to identify direct protein binding partners or to quantify changes in protein expression levels across the proteome after treatment with a compound. This type of analysis is critical for target deconvolution and for understanding the broader cellular response, but specific data for this compound has not been published.

Metabolomic Changes Induced by the Compound

Detailed studies on the metabolomic changes induced by this compound have not been reported in the accessible scientific literature. Metabolomic profiling, which analyzes the global changes in small-molecule metabolites within a biological system, would offer a functional readout of the physiological state of cells following exposure to the compound. This could highlight alterations in metabolic pathways such as energy metabolism, lipid metabolism, or amino acid synthesis, but no such data is currently available for this specific chemical entity.

Preclinical Pharmacodynamic Studies

While this compound is noted as a compound for research into enzyme interactions and as a potential lead for drug development, specific preclinical pharmacodynamic data is not available in the public domain. smolecule.com Such studies are fundamental to characterizing the biochemical and physiological effects of a substance on a biological system.

Target Engagement Studies in Relevant Biological Systems

No specific target engagement studies for this compound in relevant biological systems have been published. Target engagement assays are designed to confirm that a compound interacts with its intended biological target in a cellular or in vivo environment. Techniques such as cellular thermal shift assays (CETSA), biophysical methods, or reporter assays would be employed to measure this interaction. The absence of this data means that the direct molecular targets of the compound in a biological context remain unconfirmed.

Cellular Uptake and Intracellular Distribution Studies

Information regarding the cellular uptake and intracellular distribution of this compound is not available in the current body of scientific literature. These studies are crucial for determining if the compound can enter cells and reach the necessary subcellular compartments to exert a biological effect. Methodologies often involve using labeled versions of the compound in conjunction with microscopy or cell fractionation techniques to track its location within the cell.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For a lead compound like this compound, SAR studies would involve the systematic synthesis and biological evaluation of a series of related analogues to optimize potency, selectivity, and pharmacokinetic properties.

The core structure of this compound presents several key regions that would be explored in an SAR campaign:

The Phenyl Ring: Modifications would involve altering the position and nature of the substituents. For instance, the fluorine atom at the 4-position could be moved to other positions or replaced with other halogens (Cl, Br) or electron-withdrawing/donating groups to probe electronic and steric effects on activity. Similarly, the methyl group at the 2-position could be varied in size (e.g., ethyl, isopropyl) or position, or replaced entirely.

The Butyric Acid Chain: The length of the aliphatic chain could be shortened or extended to determine the optimal distance between the aromatic ring and the carboxylic acid. The keto group's position could also be altered.

The Carboxylic Acid: This functional group is often crucial for interaction with biological targets. It could be converted to esters, amides, or bioisosteres like tetrazoles to modulate properties such as cell permeability, metabolic stability, and target binding affinity.

A hypothetical SAR study would generate data correlating these structural changes with a specific biological endpoint (e.g., IC₅₀ against a target enzyme). This data allows chemists to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity—guiding the design of more effective derivatives. While the principles of SAR are well-established, specific data from studies on derivatives of this compound are not publicly documented.

Synthesis of Analogs with Targeted Structural Modifications

The synthesis of analogs of this compound is crucial for understanding its biological activity and for optimizing its therapeutic potential. The primary synthetic route to this class of compounds is the Friedel-Crafts acylation. This well-established reaction involves the treatment of a substituted aromatic compound, in this case, 3-fluorotoluene (B1676563), with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction typically yields the desired 4-aryl-4-oxobutanoic acid.

To investigate the structure-activity relationships, medicinal chemists systematically synthesize analogs with targeted modifications. These modifications can be broadly categorized into two areas: alterations of the fluoro-methyl-phenyl moiety and modifications of the butyric acid chain.

For modifications to the aromatic ring, various substituted toluenes or other benzene derivatives can be used as starting materials in the Friedel-Crafts reaction. This allows for the introduction of different substituents at various positions on the phenyl ring, enabling a thorough exploration of the impact of electronic and steric effects on biological activity.

Modifications to the butyric acid chain can be more complex, often requiring multi-step synthetic sequences. For instance, to alter the length of the chain, different dicarboxylic acid anhydrides (e.g., glutaric anhydride for a 5-aryl-5-oxopentanoic acid) can be employed in the initial acylation. Introducing substituents along the alkyl chain often involves starting with a substituted anhydride or employing subsequent reactions on the initially formed keto-acid. These synthetic strategies provide a diverse library of analogs for biological evaluation.

Impact of Fluoro-Methyl-Phenyl Moiety Modifications on Bioactivity

The fluoro-methyl-phenyl moiety is a key structural feature of this compound, and its substitution pattern significantly influences the compound's interaction with biological targets. The fluorine and methyl groups' positions and electronic properties are critical determinants of bioactivity.

Systematic studies involving the synthesis and biological evaluation of analogs with varied substituents on the phenyl ring are essential to map the structure-activity landscape. For instance, a hypothetical study might compare the inhibitory activity of a series of analogs against a particular enzyme, as illustrated in the interactive table below.

Table 1: Hypothetical Bioactivity of Analogs with Modifications to the Fluoro-Methyl-Phenyl Moiety

| Compound ID | Phenyl Ring Substitution | Target Enzyme Inhibition (IC₅₀, µM) |

|---|---|---|

| 1 | 4-Fluoro-2-methyl | 5.2 |

| 1a | 4-Fluoro | 15.8 |

| 1b | 2-Methyl | 22.5 |

| 1c | 4-Chloro-2-methyl | 8.1 |

| 1d | 4-Fluoro-3-methyl | 12.4 |

| 1e | Unsubstituted | 50.3 |

This data is illustrative and intended to demonstrate the type of information gathered in SAR studies.

From such hypothetical data, one could infer that the combination of a 4-fluoro and a 2-methyl substituent is beneficial for activity, as both individual substitutions (1a and 1b) lead to a decrease in potency compared to the parent compound (1). The replacement of fluorine with chlorine (1c) might be tolerated, while moving the methyl group (1d) could be detrimental. The significantly lower activity of the unsubstituted analog (1e) would underscore the importance of these substituents.

Role of the Butyric Acid Chain in Activity and Selectivity

The butyric acid chain is not merely a linker but plays a crucial role in the molecule's pharmacokinetic and pharmacodynamic properties. The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions with amino acid residues in a protein's active site.

The length of the alkyl chain is a critical parameter. A four-carbon chain, as in butyric acid, provides a specific spatial separation between the aromatic ring and the carboxylic acid. Shortening or lengthening this chain can significantly alter the molecule's ability to bind to its target. If the target has two distinct binding pockets that recognize the aromatic and acidic moieties, the linker length will be paramount for optimal interaction.

Furthermore, the flexibility of the butyric acid chain allows the molecule to adopt various conformations, one of which is likely the "bioactive conformation" that binds to the target. Introducing rigidity into the chain, for example, by incorporating a double bond or a cyclic structure, can lock the molecule into a specific conformation. If this conformation is close to the bioactive one, a significant increase in activity may be observed.

The selectivity of the compound for its intended target over other proteins can also be influenced by the butyric acid chain. Different proteins will have different topographies in their binding sites, and subtle changes in the length or substitution pattern of the chain can favor binding to one target over another.

Table 2: Hypothetical Bioactivity of Analogs with Modifications to the Butyric Acid Chain

| Compound ID | Butyric Acid Chain Modification | Target A Inhibition (IC₅₀, µM) | Target B Inhibition (IC₅₀, µM) |

|---|---|---|---|

| 1 | Unmodified | 5.2 | 89.7 |

| 2a | Propionic acid chain | 25.6 | 150.2 |

| 2b | Pentanoic acid chain | 18.9 | 120.5 |

| 2c | 2-Methylbutyric acid chain | 7.8 | 95.3 |

| 2d | 3-Methylbutyric acid chain | 15.1 | 102.8 |

This data is illustrative and intended to demonstrate the type of information gathered in SAR studies.

This hypothetical data suggests that the four-carbon chain is optimal for activity against Target A. Both shortening (2a) and lengthening (2b) the chain decrease potency. The introduction of a methyl group at the 2-position (2c) might be tolerated, while substitution at the 3-position (2d) is less favorable. The consistently lower activity against Target B indicates a degree of selectivity, which is also influenced by the chain structure.

Identification of Pharmacophores

A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. Identifying the pharmacophore of this compound and its active analogs is a critical step in understanding their mechanism of action and in designing new, more potent compounds.

Based on the structure of the molecule and the SAR data (even if hypothetical), a pharmacophore model can be proposed. For this class of compounds, the essential features would likely include:

An Aromatic Ring: The fluoro-methyl-phenyl group serves as a key hydrophobic and/or aromatic interaction center. The specific substitution pattern fine-tunes these interactions.

A Hydrogen Bond Acceptor: The keto-carbonyl group is a strong hydrogen bond acceptor and is likely to interact with a hydrogen bond donor on the biological target.

A Hydrogen Bond Donor/Anionic Center: The carboxylic acid group is a crucial feature, capable of acting as a hydrogen bond donor and, in its deprotonated state, as an anionic center that can form ionic bonds with positively charged residues like arginine or lysine.

A Hydrophobic Linker: The ethylene (B1197577) part of the butyric acid chain provides the correct spacing and hydrophobic character between the aromatic ring and the carboxylic acid.

Computational modeling techniques can be used to generate and validate pharmacophore models. By aligning a set of active and inactive analogs, these programs can identify the common chemical features and their spatial arrangement that are correlated with high activity. A validated pharmacophore model can then be used for virtual screening of large chemical databases to identify novel compounds with the potential for the same biological activity.

The investigation into the biological activity and mechanistic insights of this compound is a multifaceted process that relies on a synergistic interplay of organic synthesis, biological evaluation, and computational modeling. Through the systematic synthesis of analogs and the careful analysis of structure-activity relationships, researchers can elucidate the key molecular features responsible for its biological effects and pave the way for the development of new therapeutic agents.

Computational and Theoretical Studies of 4 4 Fluoro 2 Methyl Phenyl 4 Oxo Butyric Acid

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

For 4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid, molecular docking studies could elucidate its potential biological targets. By screening this compound against a library of protein structures, researchers could identify proteins with which it is likely to interact. Detailed analysis of these interactions would reveal key binding features, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, providing insights into its mechanism of action.

Hypothetical Docking Study Parameters:

| Parameter | Description |

| Target Proteins | A panel of relevant receptors or enzymes (e.g., kinases, proteases). |

| Docking Software | AutoDock, Glide, GOLD, or similar programs. |

| Scoring Function | A function to estimate the binding affinity (e.g., -kcal/mol). |

| Binding Site | Defined by a co-crystallized ligand or predicted by site-finding algorithms. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can provide valuable information about molecular geometry, charge distribution, and spectroscopic properties.

For this compound, DFT calculations could be employed to:

Determine the optimized molecular geometry in the gas phase and in different solvents.

Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electronic properties and reactivity.

Predict vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra.

Map the electrostatic potential to identify regions of the molecule that are prone to electrophilic or nucleophilic attack.

Key Quantum Chemical Descriptors:

| Descriptor | Significance |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Mulliken Charges | Describes the partial atomic charges in the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of a molecule and the dynamics of its interaction with a biological target.

An MD simulation of this compound, either in solution or bound to a protein, could reveal:

The preferred conformations of the molecule in different environments.

The stability of the ligand-protein complex over time.

The key residues involved in maintaining the binding interaction.

The kinetics of binding and unbinding events, providing insights into the residence time of the molecule in the active site.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead molecules.

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity against a specific target. By calculating various molecular descriptors (e.g., physicochemical, topological, and electronic), a predictive model could be developed. This model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby accelerating the discovery of more potent compounds.

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The chemical structure of this compound could serve as a starting point for a virtual screening campaign. Using similarity-based or pharmacophore-based approaches, large chemical databases could be screened to identify compounds with similar structural features. These "hits" could then be subjected to further computational and experimental evaluation to discover novel bioactive scaffolds with potentially improved properties.

Preclinical Research Models and Efficacy Studies

In Vivo Proof-of-Concept Studies in Animal Models

In vivo studies are critical for understanding how a compound behaves in a living organism, providing insights into its potential efficacy and mechanism of action in a complex biological system.

There is no publicly available data from studies evaluating the efficacy of 4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid in any disease-specific animal models. Such studies would be essential to determine if the compound has a therapeutic effect on a particular condition.

Information regarding the dose-response relationship of this compound in preclinical models is not available. Establishing a dose-response curve is a critical step in preclinical development to identify the optimal dose range for efficacy.

Pharmacokinetic Profiling in Preclinical Species

Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug, is a cornerstone of preclinical research.

No ADME studies for this compound have been published. These studies are vital for understanding the compound's journey through the body and its potential for reaching the target site of action.

Data on the bioavailability and clearance rates of this compound in any animal model are not publicly accessible. This information is crucial for determining the fraction of the administered dose that reaches systemic circulation and how quickly it is removed from the body.

Translational Research Implications from Preclinical Findings

Without any preclinical findings, it is impossible to ascertain the translational research implications for this compound. Translational research bridges the gap between preclinical discoveries and clinical applications, and a lack of initial data prevents any such extrapolation.

Potential Research Applications and Future Directions

Development of 4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric Acid as a Research Probe

As a research tool, this compound holds potential for use in biochemical studies to investigate enzyme interactions and metabolic pathways. smolecule.com The development of this compound into a molecular probe could enable researchers to explore the active sites of specific enzymes and better understand their function and regulation within complex biological systems. The presence of the fluorine atom provides a useful spectroscopic marker for techniques such as ¹⁹F-NMR, which can be a powerful method for studying molecular interactions.

| Feature | Potential Application as a Research Probe |

| Fluorinated Phenyl Group | Enables detection by ¹⁹F-NMR spectroscopy to monitor binding events. |

| Keto and Carboxylic Acid Groups | Can be chemically modified to attach fluorescent tags or affinity labels. |

| Specific Molecular Structure | May allow for the selective targeting of certain enzyme classes for activity profiling. |

Exploration of Novel Therapeutic Avenues based on MoA

The mechanism of action (MoA) for this compound is an area of active investigation. Preliminary information suggests that it may interact with various biological targets, including enzymes involved in metabolic processes. smolecule.com Its ability to inhibit certain enzymes is thought to contribute to potential anti-inflammatory effects. smolecule.com This has led to its investigation as a potential lead compound for drug development targeting diseases where oxidative stress and inflammation are key pathological features. smolecule.com Future research will likely focus on elucidating the specific molecular targets and pathways modulated by this compound to identify novel therapeutic strategies.

Integration into Combination Research Strategies

While specific studies detailing the use of this compound in combination with other agents are not yet prevalent in the literature, this remains a logical direction for future research. Once its mechanism of action is more clearly defined, it could be rationally combined with other research compounds or established drugs to investigate synergistic or additive effects. For instance, if its anti-inflammatory properties are confirmed to act through a specific pathway, it could be studied alongside agents that target complementary inflammatory pathways.

Challenges and Opportunities in Further Academic Research

Further academic exploration of this compound presents both challenges and opportunities.

Challenges:

Synthesis: The synthesis of this compound involves multi-step procedures that require controlled conditions to ensure purity and optimal yield. smolecule.com The starting material is often 4-fluoro-2-methylbenzoic acid, and the process involves key reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). smolecule.com Scaling up this synthesis for more extensive studies could be a hurdle.

Limited Public Data: The scarcity of published data on its biological activity and specific targets makes it difficult for new research groups to build upon existing work.

Opportunities:

Unique Structure: The combination of a fluorinated phenyl group and a keto group enhances its chemical reactivity and potential biological activity compared to similar compounds, making it a promising candidate for further investigation. smolecule.com

Versatile Intermediate: Its functional groups allow for various chemical reactions, such as esterification of the carboxylic acid, reduction of the keto group, and nucleophilic aromatic substitution at the fluorine position, making it a versatile intermediate for synthesizing a library of related compounds for structure-activity relationship (SAR) studies. smolecule.com

| Research Aspect | Challenges | Opportunities |

| Synthesis | Multi-step process, requires optimization for yield and purity. smolecule.com | Versatile scaffold for creating derivatives. smolecule.com |

| Biological Activity | Lack of detailed public data on specific targets. | Potential in inflammation and oxidative stress-related research. smolecule.com |

| Mechanism of Action | Not yet fully elucidated. | Opportunity to discover novel biological pathways and targets. |

Unexplored Biological Systems and Target Classes

The full potential of this compound is yet to be realized, with many biological systems and target classes remaining unexplored. Based on its purported involvement in metabolic processes and inflammation, future studies could investigate its effects in the context of:

Metabolic Disorders: Investigating its interaction with key enzymes in metabolic pathways could reveal applications in conditions like diabetes or metabolic syndrome.

Neuroinflammation: The role of inflammation in neurodegenerative diseases is a significant area of research. Exploring the effects of this compound on inflammatory pathways in the central nervous system could be a fruitful avenue.

Specific Enzyme Families: A systematic screening against various enzyme families, such as kinases, phosphatases, or proteases, could identify novel and specific molecular targets, thereby opening up new areas of therapeutic research.

Q & A

Q. What are the standard synthetic routes for 4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example:

- Substitution route : React 4-fluoro-2-methylbenzene derivatives with γ-keto acids under basic conditions (e.g., NaH in THF) .

- Acylation route : Use acetyl chloride derivatives with Lewis acid catalysts (e.g., AlCl₃) to introduce the ketone group .

Purity optimization : - Employ column chromatography (silica gel, hexane/EtOAc gradient) for purification.

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (monitor absence of aromatic proton splitting from impurities) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and ketone carbonyl (δ ~210 ppm in ¹³C).

- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .

- Quantitative analysis :

- LC-MS : Use electrospray ionization (ESI) in negative mode to confirm molecular ion [M-H]⁻ (m/z ~210) .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

Methodological Answer: The fluorine atom enhances:

- Electron-withdrawing effects : Increases acidity of the carboxylic acid group (pKa ~2.5–3.0 vs. ~4.5 for non-fluorinated analogs).

- Metabolic stability : Reduces susceptibility to oxidative degradation in biological assays .

Experimental validation : - Perform stability studies in buffer solutions (pH 2–9) at 37°C, monitoring degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

- Hypothesis : Contamination by regioisomers or residual solvents.

- Resolution steps :

- Isotopic labeling : Synthesize deuterated analogs to isolate signal interference .

- 2D NMR (COSY, HSQC) : Map coupling between aromatic protons and adjacent carbons .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What strategies mitigate low yields in substitution reactions involving the fluorophenyl group?

Methodological Answer:

- Steric hindrance : Optimize solvent polarity (e.g., switch from THF to DMF) to enhance nucleophile accessibility .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

Case study :

A 2024 study achieved 85% yield by pre-activating the fluorophenyl substrate with LiHMDS before adding the γ-keto acid .

Q. How can derivatives of this compound be designed for antimicrobial activity screening?

Methodological Answer:

- Derivatization pathways :

- Amidation : React with primary amines (e.g., benzylamine) to form 4-(4-fluoro-2-methyl-phenyl)-4-oxo-butyramides .

- Esterification : Use SOCl₂/MeOH to generate methyl esters for improved cell permeability .

Biological assays :

- MIC testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.